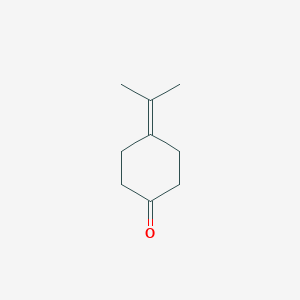

4-(Propan-2-ylidene)cyclohexan-1-one

Description

4-(Propan-2-ylidene)cyclohexan-1-one is a bicyclic ketone featuring a cyclohexanone core substituted with a propan-2-ylidene group at the 4-position. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of complex molecules, including caprolactones (via Baeyer–Villiger oxidation, as seen in γ-EtOPhCL synthesis ) and estrogen receptor agonists (due to its rigid cyclohexane ring, which influences pharmacophore parameters like O-O interatomic distances in ligand-receptor interactions) . Its synthesis typically involves functionalization of 4-(4-hydroxyphenyl)cyclohexan-1-one derivatives through alkylation or protection/deprotection strategies .

Properties

CAS No. |

19620-36-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-propan-2-ylidenecyclohexan-1-one |

InChI |

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3-6H2,1-2H3 |

InChI Key |

UJYNKPIXFNHCOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCC(=O)CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Propan-2-ylidene)cyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-isopropylidenecyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In industrial settings, the production of 4-isopropylidenecyclohexanone often involves catalytic processes. For example, the dehydrogenation of 4-isopropylidenecyclohexanol using metal catalysts like palladium or platinum can yield the desired ketone. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Substitution: The ketone group in 4-isopropylidenecyclohexanone can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, sulfuric acid, and controlled temperature.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: 4-Isopropylidenecyclohexanol.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Propan-2-ylidene)cyclohexan-1-one has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.

Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-isopropylidenecyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize certain reaction intermediates and facilitate specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(propan-2-ylidene)cyclohexan-1-one can be contextualized by comparing it to related cyclohexanone derivatives. Key differences arise from substituent groups, synthesis routes, and applications.

Substituent Effects on Reactivity and Properties

*Calculated based on formula C₉H₁₂O.

- Electronic Effects : The trifluoromethyl group in 4-(trifluoromethyl)cyclohexan-1-one enhances electrophilicity at the carbonyl, facilitating nucleophilic additions , whereas the propan-2-ylidene group in the target compound introduces rigidity, critical for maintaining pharmacophore geometry in estrogen receptor ligands .

- Steric Effects : The tert-butyl group in 4-(tert-butyl)cyclohexan-1-one creates significant steric hindrance, slowing reactions at the carbonyl but improving selectivity in radical couplings .

Key Research Findings

- Structural Rigidity : Molecular mechanics studies highlight that the propan-2-ylidene group minimizes conformational flexibility, a critical factor in designing selective ERβ agonists .

- Synthetic Versatility: The compound’s ketone group enables diverse transformations, such as Baeyer–Villiger oxidation to lactones, which are inaccessible with non-ketonic analogs like 4-Allylcyclohex-2-enone .

- Contrasts with Fluorinated Analogs : While 4-(trifluoromethyl)cyclohexan-1-one exhibits enhanced metabolic stability in drug design, its synthesis is more complex compared to the straightforward alkylation routes used for the propan-2-ylidene derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.